molecular formula C6H12N4 B12859366 3-ethyl-1-methyl-1H-pyrazole-4,5-diamine

3-ethyl-1-methyl-1H-pyrazole-4,5-diamine

Cat. No.: B12859366
M. Wt: 140.19 g/mol
InChI Key: GTZSQVYCKMOUNO-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1H-pyrazole-4,5-diamine is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound is substituted with an ethyl group at position 3, a methyl group at position 1, and amino groups at positions 4 and 5 (Fig. 1). This substitution pattern significantly influences its physicochemical properties, such as solubility, polarity, and intermolecular interactions. Pyrazole derivatives are renowned for their versatility in medicinal chemistry, often exhibiting antimicrobial, anticancer, and anti-inflammatory activities .

Figure 1: Structural diagram of 3-ethyl-1-methyl-1H-pyrazole-4,5-diamine.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

5-ethyl-2-methylpyrazole-3,4-diamine

InChI

InChI=1S/C6H12N4/c1-3-4-5(7)6(8)10(2)9-4/h3,7-8H2,1-2H3

InChI Key

GTZSQVYCKMOUNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-1-methyl-1H-pyrazole with suitable amine sources under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-methyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce amine derivatives .

Scientific Research Applications

3-Ethyl-1-methyl-1H-pyrazole-4,5-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-1H-pyrazole-4,5-diamine involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Positions) Key Properties Biological Activities
3-Ethyl-1-methyl-1H-pyrazole-4,5-diamine 1-CH₃, 3-C₂H₅, 4/5-NH₂ High polarity due to amino groups; moderate solubility in polar solvents Antimicrobial, enzyme inhibition
3-Methyl-1H-pyrazole-4,5-diamine 3-CH₃, 4/5-NH₂ Reduced lipophilicity compared to ethyl analog Anticancer, DNA intercalation
1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride 1-CH₃, 3/4-NH₂ Enhanced solubility in aqueous media (due to HCl salt) Antiviral, kinase inhibition
4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate 1-CH₃, 3-CH₃, 4-C₂H₅, 5-NH₂ Lower reactivity due to steric hindrance Potential antitumor agent

Key Observations :

  • Ethyl vs.
  • Amino Group Positioning: Amino groups at positions 4 and 5 (vs. 3 and 4 in 1-methyl-1H-pyrazole-3,4-diamine) alter hydrogen-bonding capabilities, affecting binding affinities to enzymes like kinases or DNA .

Pharmacological Profile Comparison

Key Observations :

  • The ethyl-methyl substitution in 3-ethyl-1-methyl-1H-pyrazole-4,5-diamine confers specificity toward bacterial targets, unlike N-benzyl derivatives, which are more neuroactive .
  • Compared to 5-acetylpyrazole, the target compound lacks ester or acetyl groups, reducing its solubility but improving metabolic stability .

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